N-(3-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
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Overview
Description
N-(3-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound characterized by the presence of a bromophenyl group, two methoxyphenyl groups, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
- N-(3-bromophenyl)-3-(2-chloro-3-methoxyphenyl)propanamide
Uniqueness
N-(3-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological and chemical activities.
Properties
Molecular Formula |
C24H22BrNO3 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H22BrNO3/c1-28-20-10-3-6-16(12-20)24(17-7-4-11-21(13-17)29-2)15-22(24)23(27)26-19-9-5-8-18(25)14-19/h3-14,22H,15H2,1-2H3,(H,26,27) |
InChI Key |
MXHBPDOGJCSNQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC(=CC=C3)Br)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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